2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid is an organic compound that belongs to the class of benzothiopyrans. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid consists of a benzothiopyran ring system with an acetic acid moiety attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of cinnamaldehyde and thiophenol in the presence of an iodine catalyst. This reaction yields the desired benzothiopyran derivative with high diastereoselectivity . Another approach involves the use of Grubbs’ catalysts for olefin metathesis and double bond migration sequences .
Industrial Production Methods
Industrial production of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or thiol.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- Thiochroman
- Thiachroman
- Thiochromane
- 4H-1-Benzothiopyran, 2,3-dihydro-
Uniqueness
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12O2S |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-thiochromen-8-yl)acetic acid |
InChI |
InChI=1S/C11H12O2S/c12-10(13)7-9-4-1-3-8-5-2-6-14-11(8)9/h1,3-4H,2,5-7H2,(H,12,13) |
InChI Key |
XMFJOEYVBCGNIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CC(=O)O)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.